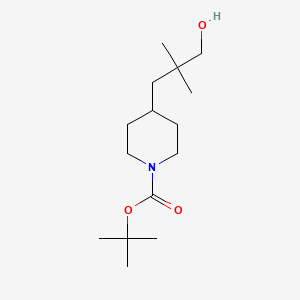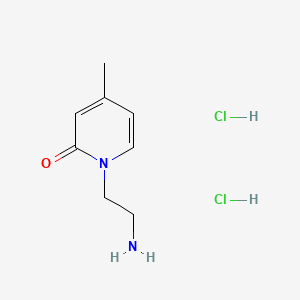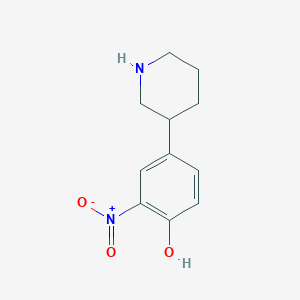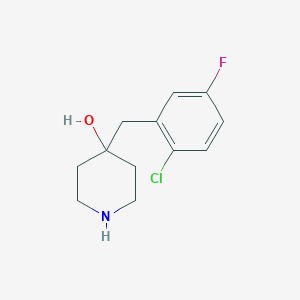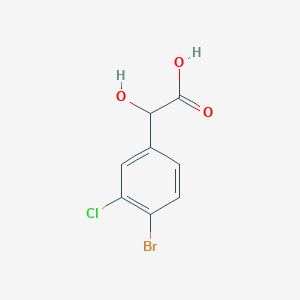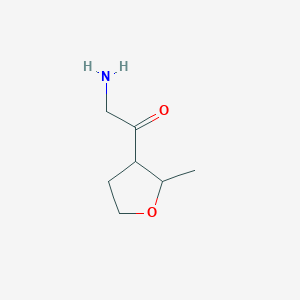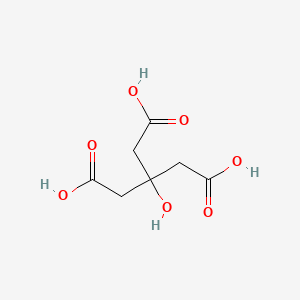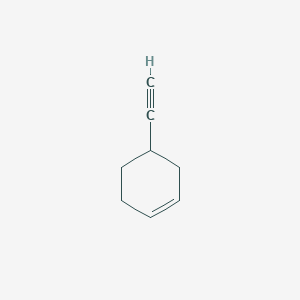
Cyclohexene, 4-ethynyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-ethynyl is an organic compound with the molecular formula C8H10 It is a derivative of cyclohexene, where an ethynyl group is attached to the fourth carbon of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 4-ethynyl can be synthesized through various methods. One common approach involves the alkylation of cyclohexene with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH2) to deprotonate the ethynyl group, facilitating its nucleophilic attack on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to promote the coupling of cyclohexene with ethynyl-containing reagents under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-ethynyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield cyclohexene derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Strong bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are used to deprotonate the ethynyl group.
Major Products Formed
Oxidation: Formation of cyclohexene-4-one or other carbonyl derivatives.
Reduction: Formation of cyclohexene derivatives with saturated side chains.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexene, 4-ethynyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclohexene, 4-ethynyl involves its interaction with various molecular targets. The ethynyl group can participate in alkyne metathesis reactions, where it undergoes a metathesis reaction with another alkyne compound in the presence of a suitable catalyst . This reaction can lead to the formation of new carbon-carbon bonds, contributing to the compound’s reactivity and versatility in chemical synthesis.
Comparación Con Compuestos Similares
Cyclohexene, 4-ethynyl can be compared with other similar compounds such as:
Cyclohexene, 4-ethenyl: Similar structure but with an ethenyl group instead of an ethynyl group.
Cyclohexene, 4-vinyl: Another similar compound with a vinyl group attached to the cyclohexene ring.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The ethynyl group allows for participation in a wider range of chemical reactions, including metathesis and coupling reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H10 |
|---|---|
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
4-ethynylcyclohexene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,3-4,8H,5-7H2 |
Clave InChI |
ATMSQOAHGUFOMY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


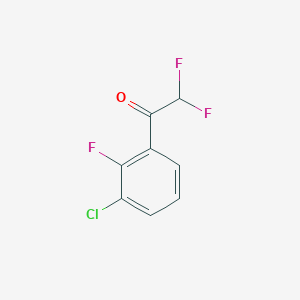
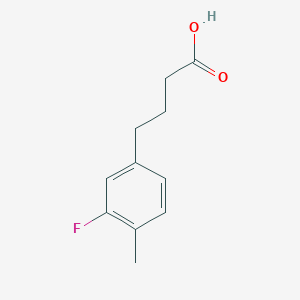

![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
